6-Fluoro-5-methyl isatin chemical properties and structure
6-Fluoro-5-methyl isatin chemical properties and structure
An In-Depth Technical Guide to 6-FluoAn In-Depth Technical Guide to 6-Fluoro-5-methyl isatin: Synthesis, Properties, and Research Applications
Introduction
1.1 The Isatin Scaffold: A Privileged Structure in Medicinal Chemistry
Isatin (1H-indole-2,3-dione) is a heterocyclic compound first identified in 1840.[1] It serves as a versatile precursor for the synthesis of a wide range of heterocyclic molecules and is a core component in many biologically active compounds.[2][3] The isatin scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to various biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anticonvulsant effects.[1][4][5] Its chemical versatility allows for substitutions at multiple positions, enabling the fine-tuning of its biological and physicochemical properties.
1.2 The Role of Fluorine and Methyl Substituents in Drug Design
The introduction of a fluorine atom into a drug candidate can profoundly enhance its pharmacological profile.[6] Due to its small size and high electronegativity, fluorine can improve metabolic stability, increase binding affinity to target proteins, and enhance membrane permeability.[7] The strong carbon-fluorine bond is resistant to metabolic oxidation, often leading to a longer biological half-life.
Similarly, the methyl group, while simple, is a critical substituent in medicinal chemistry. It can increase lipophilicity, which may improve cell membrane penetration, and its steric bulk can influence the molecule's conformation and interaction with a target's binding pocket. The strategic placement of these substituents on the isatin core in 6-Fluoro-5-methyl isatin creates a molecule with significant potential for drug discovery applications.
1.3 Overview of 6-Fluoro-5-methyl isatin
6-Fluoro-5-methyl isatin is a synthetic derivative of isatin featuring a fluorine atom at the C6 position and a methyl group at the C5 position of the indole ring. This specific substitution pattern modulates the electronic and steric properties of the parent isatin molecule, making it a compound of high interest for researchers in organic synthesis and drug development. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and an exploration of its potential applications.
Core Chemical and Physical Properties
2.1 Compound Identification
A clear identification of 6-Fluoro-5-methyl isatin is crucial for any research application. The key identifiers and basic properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 6-Fluoro-5-methyl-1H-indole-2,3-dione | N/A |
| CAS Number | 749240-55-9 | [8] |
| Molecular Formula | C₉H₆FNO₂ | [8] |
| Molecular Weight | 179.15 g/mol | [8] |
| MDL Number | MFCD11042631 | [8] |
2.2 Physicochemical Properties
While extensive experimental data for this specific isomer is not widely published, properties can be predicted based on related structures and computational models.
| Property | Predicted/Typical Value | Notes |
| Physical State | Yellow to orange/red solid | Typical for isatin derivatives. |
| Melting Point | >200 °C (decomposes) | Isatins generally have high melting points. For comparison, 5-fluoroisatin melts at 224-227 °C.[9] |
| Solubility | Soluble in polar organic solvents (DMSO, DMF); sparingly soluble in water. | The isatin core is polar, but the aromatic ring provides nonpolar character. |
| pKa | ~8.5 | The N-H proton is weakly acidic. The pKa of 5-fluoroisatin is predicted to be 8.51.[9] |
| LogP | ~1.4 | The LogP for the isomeric 5-fluoro-6-methyl isatin is reported as 1.4069, suggesting balanced lipophilicity.[7] |
2.3 Structural Analysis
The structure of 6-Fluoro-5-methyl isatin combines the planar, bicyclic isatin core with a methyl group and a highly electronegative fluorine atom on the benzene ring.
Caption: Workflow for the Sandmeyer synthesis of 6-Fluoro-5-methyl isatin.
3.4 Purification and Characterization Strategy
The crude product can be purified by recrystallization from a suitable solvent such as acetic acid or an ethanol/water mixture. Purity should be assessed by Thin Layer Chromatography (TLC) and melting point determination. Structural confirmation must be performed using spectroscopic methods as detailed in the following section.
Spectroscopic and Analytical Data
Note: Experimental spectra for this specific compound are not widely available. The data presented are predicted values based on the structure and data from analogous compounds. [10][11]Researchers must acquire and interpret their own data for confirmation.
4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination.
-
¹H NMR: Expected signals include a broad singlet for the N-H proton (δ ~11.0 ppm), two singlets or narrow doublets in the aromatic region (δ ~7.0-7.5 ppm) for the two aromatic protons, and a singlet for the methyl group (δ ~2.3 ppm).
-
¹³C NMR: Key signals will be the two carbonyl carbons (C2 and C3) in the downfield region (δ ~184 and ~158 ppm), aromatic carbons (δ ~110-150 ppm), and the methyl carbon (δ ~15-20 ppm). The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF).
-
¹⁹F NMR: A single resonance is expected, with its chemical shift and coupling to adjacent protons providing further structural confirmation.
4.2 Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. [12]
-
N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹.
-
C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.
-
C=O Stretches: Two strong, distinct absorption bands for the ketone (C3) and amide (C2) carbonyls, typically in the range of 1720-1760 cm⁻¹.
-
C=C Stretch: Aromatic ring vibrations around 1610 and 1470 cm⁻¹.
-
C-F Stretch: A strong absorption in the fingerprint region, typically around 1100-1250 cm⁻¹.
4.3 Mass Spectrometry (MS)
Electron Impact Mass Spectrometry (EI-MS) will confirm the molecular weight. [12]The molecular ion peak (M⁺) should be observed at m/z = 179. Subsequent fragmentation would likely involve the loss of CO, a characteristic fragmentation pattern for isatins. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. [13]
4.4 Summary of Spectroscopic Data
| Technique | Key Feature | Expected Value/Range |
| ¹H NMR | N-H Proton | ~11.0 ppm (broad singlet) |
| Aromatic Protons | ~7.0 - 7.5 ppm (2H) | |
| Methyl Protons | ~2.3 ppm (singlet, 3H) | |
| ¹³C NMR | C=O (Ketone, Amide) | ~184 ppm, ~158 ppm |
| Aromatic Carbons | ~110 - 150 ppm | |
| Methyl Carbon | ~15 - 20 ppm | |
| IR | N-H Stretch | 3200 - 3400 cm⁻¹ |
| C=O Stretches | 1720 - 1760 cm⁻¹ (two bands) | |
| C-F Stretch | 1100 - 1250 cm⁻¹ | |
| MS | Molecular Ion (M⁺) | m/z = 179 |
Reactivity and Derivatization Potential
The isatin scaffold is highly reactive and amenable to further modification, making it an excellent starting point for generating compound libraries. [3]
-
Reactions at the C3-Carbonyl: The ketone at the C3 position is highly electrophilic and readily undergoes condensation reactions with various nucleophiles. This is the most common site for derivatization, leading to the formation of Schiff bases, hydrazones, and spirocyclic compounds. [14]
-
N-Alkylation/Arylation: The N-H proton is acidic and can be deprotonated with a suitable base, allowing for alkylation, acylation, or arylation at the N1 position.
-
Influence of Substituents: The electron-withdrawing fluorine atom at C6 and the electron-donating methyl group at C5 will influence the reactivity of the aromatic ring towards further electrophilic substitution, though such reactions are less common than derivatization at the C3 or N1 positions.
Applications in Research and Drug Discovery
While specific biological data for 6-Fluoro-5-methyl isatin is limited, its structure suggests significant potential in several therapeutic areas based on the known activities of related compounds.
6.1 Rationale as a Scaffold for Bioactive Molecules
-
Anticancer Activity: Isatin derivatives are well-known for their antiproliferative effects. [15]They can induce apoptosis in tumor cells and inhibit various enzymes crucial for cancer progression. [16]For instance, derivatives of 5-methylisatin have been investigated as potential inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. [17]
-
Antimicrobial and Antiviral Activity: The isatin core is present in compounds with activity against a range of bacteria, fungi, and viruses. [4][5]Methisazone, an early isatin-based antiviral drug, highlights this potential. The addition of a fluorine atom can often enhance such activities.
6.2 Potential as an Enzyme Inhibitor
The isatin scaffold is a known inhibitor of several enzyme classes:
-
Kinases: As mentioned, isatins are promising kinase inhibitors (e.g., CDK2). [17]
-
Proteases: N-substituted isatins have been shown to inhibit serine proteases like chymotrypsin and caspases, which are involved in apoptosis. [16]
-
Carbonic Anhydrases: Certain substituted isatins are potent inhibitors of carbonic anhydrase isoforms that are overexpressed in some tumors. [7]
The specific substitution pattern of 6-Fluoro-5-methyl isatin provides a unique combination of electronic and steric properties that can be exploited to develop selective and potent inhibitors for these and other biological targets.
Conclusion and Future Outlook
6-Fluoro-5-methyl isatin is a synthetically accessible and highly versatile chemical scaffold. Its structure, combining the privileged isatin core with fluorine and methyl groups, makes it an attractive starting point for the development of novel therapeutic agents and chemical probes. The well-established Sandmeyer synthesis provides a reliable route for its production, and its reactive carbonyl group allows for extensive derivatization. Future research should focus on the systematic exploration of its biological activity, including its potential as an anticancer agent, enzyme inhibitor, and antimicrobial compound. The synthesis and screening of a library of derivatives based on this core could lead to the discovery of new lead compounds in drug development.
References
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. journals.irapa.org [journals.irapa.org]
- 3. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]
- 7. 5-Fluoro-6-methyl isatin (749240-54-8) for sale [vulcanchem.com]
- 8. 6-Fluoro-5-Methyl Isatin , 0.98 , 749240-55-9 - CookeChem [cookechem.com]
- 9. 5-Fluoroisatin CAS#: 443-69-6 [m.chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. bg.copernicus.org [bg.copernicus.org]
- 14. biomedres.us [biomedres.us]
- 15. mdpi.com [mdpi.com]
- 16. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
